6-benzyl-3,4,5,6,7,8-hexahydro-2H-pyrano[3,2-c]pyridine
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Overview
Description
“6-benzyl-3,4,5,6,7,8-hexahydro-2H-pyrano[3,2-c]pyridine” is a chemical compound with the CAS Number: 57446-01-2 . It has a molecular weight of 229.32 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, oxazolo pyridines were obtained in the reaction of stereoisomeric 1-benzyl-3-hydroxy-3-methyl-6-phenyl-4-piperidines with potassium thiocyanate in acetic acid and rearranged into 6-benzyl-5,6,7,8-tetrahydro-1-methyl-3-thioxo-7-phenyloxazolo pyrimidine by boiling in o-xylene .Physical And Chemical Properties Analysis
“6-benzyl-3,4,5,6,7,8-hexahydro-2H-pyrano[3,2-c]pyridine” is a solid at room temperature . It should be stored in a refrigerator .Scientific Research Applications
Heterocyclic Compounds and Pyridine Derivatives
Heterocyclic compounds with a six-membered ring containing one heteroatom like oxygen play a crucial role in the development of new chemical entities with potential applications in medicinal chemistry and synthetic organic chemistry. Pyridine and its derivatives, such as the "6-benzyl-3,4,5,6,7,8-hexahydro-2H-pyrano[3,2-c]pyridine," are aromatic in character and serve as key scaffolds for the synthesis of complex molecules. These compounds are found in a variety of natural products, including carbohydrates, chromones, coumarins, flavones, anthocyanins, alkaloids, and tocopherols, highlighting their importance in natural product synthesis and drug discovery (Livingstone, 2008).
Synthesis and Functionalization
The synthesis and functionalization of pyridine derivatives involve various chemical reactions that enable the introduction of different functional groups, thereby modifying the physical and chemical properties of these compounds for specific applications. For instance, experimental and theoretical studies on the functionalization reactions of pyrazole and pyridine derivatives shed light on the mechanisms and potential uses of these compounds in developing new materials and pharmaceuticals (Yıldırım, Kandemirli, & Demir, 2005).
Medicinal Applications
Benzopyrano[2,3-b]pyridine and its analogs are recognized as important medicinal scaffolds. Their synthesis through multi-component reactions highlights their relevance in the design of compounds with potential therapeutic effects. These scaffolds have been explored for their medicinal relevance, particularly in the development of new drugs and pharmacologically active compounds (Evdokimov et al., 2006).
Antimicrobial and Antioxidant Activities
Research on coumarin derivatives and their biological evaluation has demonstrated the potential antimicrobial activities of these compounds. The study of new coumarin derivatives, including pyrano[3,2-c]pyridine derivatives, highlights their significance in developing antimicrobial agents (Al-Haiza, Mostafa, & El-kady, 2003). Additionally, the exploration of novel pyridine derivatives for antimicrobial and antioxidant properties further underscores the versatility and applicability of these heterocyclic compounds in addressing health-related issues (Elgemeie, Altalbawy, Alfaidi, Azab, & Hassan, 2017).
Safety and Hazards
Mechanism of Action
Mode of Action
It is likely that it interacts with its targets in a specific manner that leads to changes in cellular processes .
Pharmacokinetics
Therefore, the impact of these properties on the compound’s bioavailability is currently unknown .
Action Environment
Factors such as temperature, ph, and the presence of other molecules could potentially affect its action .
properties
IUPAC Name |
6-benzyl-2,3,4,5,7,8-hexahydropyrano[3,2-c]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO/c1-2-5-13(6-3-1)11-16-9-8-15-14(12-16)7-4-10-17-15/h1-3,5-6H,4,7-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWHFCXSCCBJTAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CCN(C2)CC3=CC=CC=C3)OC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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